Home > Products > Screening Compounds P137615 > 4-(4-ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
4-(4-ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile -

4-(4-ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Catalog Number: EVT-5121215
CAS Number:
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. LY195115 (1,3-Dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one) []

  • Compound Description: LY195115 is a potent cardiotonic agent that acts as a potent inhibitor of cAMP phosphodiesterase (PDE-III), an enzyme found in cardiac muscle. Inhibition of PDE-III leads to increased levels of cAMP, which in turn increases the force of cardiac contractions. []
  • Relevance: While LY195115 does not share the exact core structure of 2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, both compounds belong to a class of molecules known as dihydropyridazinones, which are known to exhibit cardiotonic activity. This structural similarity, particularly the presence of the dihydropyridazinone moiety, suggests a potential for overlapping biological activity and makes LY195115 relevant for comparison. []

2. 1,3-Dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one []

  • Compound Description: This compound is a lactam analog of the cardiotonic agent N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide and shows inotropic activity with an ED50 of 24 micrograms/kg in anesthetized dogs. []
  • Relevance: This compound shares the same dihydropyridazinone moiety with 2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. It also exhibits cardiotonic activity, suggesting that this structural feature may be important for this type of biological activity. Furthermore, exploring variations within the dihydropyridazinone class, as demonstrated by this compound, can provide valuable insights into structure-activity relationships. []

3. 5'-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one []

  • Compound Description: This compound is a potent, long-acting, and orally effective cardiotonic agent with an ED50 of 1.5 micrograms/kg in anesthetized dogs. It is a potent inhibitor of cAMP phosphodiesterase (PDE) derived from canine cardiac sarcoplasmic reticulum. []
  • Relevance: This compound is another example of a dihydropyridazinone derivative with cardiotonic activity. The spirocycloalkyl ring system in this compound represents a structural variation compared to 2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. Investigating the impact of such structural modifications on biological activity can help delineate essential pharmacophoric elements. []

4. 2-Cyano-1-methyl 3-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)guanidine (SK&F 94836) []

  • Compound Description: SK&F 94836 is a positive inotrope and vasodilator investigated for treating congestive heart failure. It exhibits rapid absorption, wide distribution, and primary excretion through urine. Notably, SK&F 94836 displays minimal cytochrome P-450 interaction and exists as enantiomers with no interconversion observed in rats or dogs. It exhibits low serum protein binding with no stereoselectivity across species, including humans. Active tubular secretion plays a role in its elimination. []
  • Relevance: This compound, although structurally distinct from 2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also contains a dihydropyridazinone ring system and is explored for its cardiotonic properties. Understanding the pharmacological profile and behavior of related compounds with shared pharmacophores can provide insights into potential therapeutic applications and limitations. []

5. ATI22-107 [2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester)] []

  • Compound Description: ATI22-107 is a novel dual pharmacophore designed as both a cardiac phosphodiesterase (PDE-III) inhibitor and L-type calcium channel (LTCC) inhibitor. It aims to provide inotropic effects while minimizing diastolic calcium increases to reduce arrhythmia risk. ATI22-107 exhibited dose-dependent increases in peak intracellular calcium ([Ca2+]i) but, unlike pure PDE-III inhibitors, induced minimal changes in diastolic [Ca2+]i. []
  • Relevance: ATI22-107 incorporates a dihydropyridazinone moiety within its structure, linking it to 2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. Although ATI22-107 is designed as a dual pharmacophore, its inclusion of the dihydropyridazinone scaffold suggests potential shared structural features and potential for overlapping biological activity, particularly regarding cardiac effects. Studying such multi-target compounds can offer insights into potential advantages and challenges in drug development. []

Properties

Product Name

4-(4-ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

IUPAC Name

4-(4-ethoxyphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C17H18N2O2S/c1-3-9-22-17-15(11-18)14(10-16(20)19-17)12-5-7-13(8-6-12)21-4-2/h3,5-8,14H,1,4,9-10H2,2H3,(H,19,20)

InChI Key

FTQSOXVRBMCMEO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.